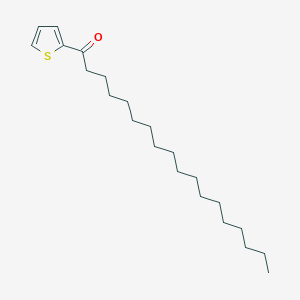

1-Thiophen-2-yloctadecan-1-one

Description

Properties

IUPAC Name |

1-thiophen-2-yloctadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-24-22/h17,19-20H,2-16,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMNVFUQHYWVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325112 | |

| Record name | 1-thiophen-2-yloctadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4444-90-0 | |

| Record name | NSC408674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-thiophen-2-yloctadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OCTADECANOYLTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Transformational Pathways of 1 Thiophen 2 Yloctadecan 1 One and Thiophene Ketone Analogs

Mechanistic Insights into Thiophene (B33073) Ketone Formation Pathways

The formation of thiophene ketones can be achieved through various synthetic routes, with the Gewald reaction being a prominent and versatile method for constructing the thiophene ring.

Knoevenagel Condensation in the Context of Gewald Reaction Mechanisms

The Gewald reaction is a one-pot synthesis that yields polysubstituted 2-aminothiophenes. wikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The initial and crucial step of the Gewald reaction is a Knoevenagel condensation. wikipedia.orgorganic-chemistry.org This condensation occurs between the ketone and the α-cyanoester, resulting in the formation of a stable intermediate. wikipedia.org

Recent computational studies using density functional theory (DFT) have further elucidated the mechanism, confirming that the reaction begins with a Knoevenagel-Cope condensation. acs.org This is followed by the opening of the elemental sulfur ring, leading to the formation of polysulfide intermediates. acs.org The development of novel conditions, such as using hexamethyldisilazane (B44280) and acetic acid, has been shown to facilitate the Knoevenagel condensation under mild conditions, improving product isolation. researchgate.net

The versatility of the Knoevenagel condensation within the Gewald reaction allows for the synthesis of a wide array of substituted thiophenes. For instance, it has been employed in the synthesis of multitargeted kinase inhibitors and other biologically relevant molecules. researchgate.net Microwave irradiation has also been demonstrated to enhance reaction yields and reduce reaction times. wikipedia.org

Intramolecular Cyclization and Tautomerization Processes in Thiophene Synthesis

Following the initial Knoevenagel condensation and the addition of sulfur, the subsequent steps in the Gewald reaction involve intramolecular cyclization and tautomerization. wikipedia.org While the exact mechanism of sulfur addition has been a subject of investigation, it is postulated to proceed through an intermediate that then undergoes cyclization. wikipedia.org

The driving force for the reaction is the cyclization of a monosulfide intermediate followed by aromatization to form the stable thiophene ring. acs.org This final step funnels the various intermediates into the observed product in what is considered a thermodynamically controlled process. acs.org Tautomerization then occurs to yield the final 2-aminothiophene product. wikipedia.org

Intramolecular cyclization is a key step in other thiophene syntheses as well. For example, the Dieckmann cyclization, which is an intramolecular Claisen condensation, can be used to form cyclic ketones from diesters. youtube.com This highlights the importance of intramolecular reactions in the formation of cyclic and heterocyclic systems.

Reactivity of the Ketone Carbonyl Group in 1-Thiophen-2-yloctadecan-1-one

The carbonyl group is a highly reactive site within this compound, making it susceptible to a variety of chemical transformations.

Thionation Reactions Utilizing Reagents such as Lawesson's Reagent

One of the key reactions of the ketone carbonyl group is thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S). Lawesson's reagent is a widely used, mild, and convenient reagent for this transformation. organic-chemistry.orgnih.gov It is often preferred over other thionating agents like phosphorus pentasulfide (P4S10) because reactions with Lawesson's reagent typically require lower temperatures. organic-chemistry.org

The mechanism of thionation with Lawesson's reagent involves the dissociation of the reagent in solution to form a more reactive dithiophosphine ylide. nih.govwikipedia.org This reactive species then undergoes a concerted cycloaddition with the carbonyl compound to form a four-membered thiaoxaphosphetane intermediate. nih.govresearchgate.net The driving force of the reaction is the subsequent cycloreversion, which is similar to a part of the Wittig reaction mechanism, leading to the formation of the thioketone and a stable phosphorus-oxygen double bond. organic-chemistry.orgnih.gov The reaction rate is generally faster for ketones compared to esters. organic-chemistry.orgnih.gov

The thionation of diketones with Lawesson's reagent can also be a step in the synthesis of thiophenes themselves, where the resulting thioketones undergo rapid cyclization. chemtube3d.com

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system, and its reactivity is characterized by electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Thiophene Nucleus

Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution. pearson.com Substitution on an unsubstituted thiophene ring occurs preferentially at the C2 position. pearson.com When an acyl group, such as the octadecanoyl group in this compound, is attached to the C2 position, it acts as a deactivating group and directs incoming electrophiles to the C5 and sometimes the C4 positions.

The general mechanism for electrophilic aromatic substitution involves a two-step process. In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks the electrophile, disrupting the aromaticity and forming a carbocation intermediate known as a σ-complex or benzenium ion. masterorganicchemistry.comlibretexts.org In the second, fast step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

The regioselectivity of these reactions is influenced by the nature of the substituent already present on the thiophene ring. For 2-acylthiophenes, electrophilic substitution such as halogenation (chlorination and bromination) has been studied, and the effect of substituents on the reaction rate has been quantified. rsc.org For example, the synthesis of 1,6-di(thiophen-2-yl)hexane-1,6-dione is achieved through Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. nih.gov

Directed Functionalization at Specific Positions of the Thiophene Ring

The 2-octadecanoyl group, while deactivating the thiophene ring towards classical electrophilic aromatic substitution, serves as a powerful directing group in various modern synthetic methodologies. This allows for precise functionalization at the C3, C4, and C5 positions of the thiophene nucleus.

C-H Activation and Cross-Coupling Reactions:

Transition-metal-catalyzed C-H activation has become a cornerstone for the functionalization of heteroaromatics like thiophene. youtube.com For 2-acylthiophenes, the carbonyl oxygen can act as a directing group, facilitating metallation at specific positions, which can then be intercepted by various electrophiles.

Palladium-Catalyzed Arylation: Palladium catalysts are widely used for the direct arylation of thiophenes. researchgate.net For unsubstituted thiophene, arylation predominantly occurs at the C2 and C5 positions. researchgate.netrsc.org In the case of this compound, the C2 position is blocked. Palladium-catalyzed direct arylation reactions can be directed to the C5 position. researchgate.net Furthermore, under certain conditions, palladium migration can facilitate the functionalization of the typically less reactive C3 position. researchgate.net The use of specific ligands and bases is crucial for controlling the regioselectivity between the C3 and C5 positions. researchgate.net For instance, employing palladium acetate (B1210297) with a phosphine-free system at low catalyst loadings can efficiently promote the C-H arylation of thiophene derivatives. rsc.org

Directed ortho-Metalation (DoM): The carbonyl group can act as a directed metalation group (DMG), interacting with strong bases like alkyllithiums to facilitate deprotonation at the adjacent C3 position. organic-chemistry.orgbaranlab.orgwikipedia.org The resulting lithiated intermediate can then react with a wide range of electrophiles (e.g., alkyl halides, silyl (B83357) chlorides, carbon dioxide) to introduce new functional groups exclusively at the C3 position. This method overrides the inherent preference for metalation at the C5 position in many thiophene derivatives. uwindsor.caacs.org

Electrophilic Aromatic Substitution:

While the 2-acyl group is deactivating, electrophilic substitution can still occur, albeit under harsher conditions than for unsubstituted thiophene. The acyl group is a meta-director in benzene chemistry. organicchemistrytutor.comyoutube.comlibretexts.org In the context of the thiophene ring, it directs incoming electrophiles primarily to the C4 and, to a lesser extent, the C5 positions. The stability of the cationic Wheland intermediate determines the regioselectivity; attack at C4 and C5 allows for resonance structures that delocalize the positive charge without placing it adjacent to the electron-withdrawing carbonyl group. stackexchange.comresearchgate.net

Friedel-Crafts Acylation: Further acylation of 2-acylthiophenes is challenging due to the deactivating nature of the existing acyl group. organic-chemistry.org However, under forcing conditions with a strong Lewis acid catalyst, a second acyl group can be introduced, typically at the C4 position. tsijournals.combyjus.com

| Reaction Type | Position(s) Functionalized | Reagents & Conditions | Directing Influence |

| Pd-Catalyzed C-H Arylation | C5 | Pd(OAc)₂, Aryl Halide, Base (e.g., K₂CO₃, PivOH) | Inherent reactivity of α-position |

| Pd-Catalyzed C-H Arylation | C3 | Ru(II) or Pd(II) catalysts, specific ligands | Ligand/catalyst control |

| Directed ortho-Metalation (DoM) | C3 | n-BuLi or LDA, then Electrophile (E+) | Carbonyl as Directed Metalation Group (DMG) |

| Friedel-Crafts Acylation | C4 (major), C5 (minor) | Acyl Halide/Anhydride, Lewis Acid (e.g., AlCl₃) | Acyl group as deactivating, C4/C5-directing group |

| Nucleophilic Aromatic Substitution | C5 | Nucleophile (e.g., R₂NH), requires activating group at C5 | Strong electron-withdrawing group at C5 |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common for thiophenes unless the ring is activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com For a reaction to occur on a 2-acylthiophene like this compound, an additional strong electron-withdrawing group (e.g., a nitro group) would typically be required at the C3 or C5 position, along with a leaving group at the position to be substituted. nih.govyoutube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, forming a stable Meisenheimer complex intermediate. wikipedia.orgnih.gov

C-C Bond Cleavage and Rearrangement Mechanisms in Thiophene Ketone Transformations

Beyond the functionalization of the thiophene ring, this compound and its analogs can undergo reactions involving the cleavage of carbon-carbon bonds and subsequent molecular rearrangements. These transformations can occur at the acyl group or involve the thiophene ring itself.

Cleavage of the Acyl Group:

A significant reaction pathway involves the cleavage of the C(CO)–C(alkyl) bond, which is the bond between the carbonyl carbon and the first carbon of the octadecyl chain.

Oxidative Cleavage: The oxidative cleavage of the C(CO)–C(alkyl) bond in ketones to form esters or carboxylic acids is a known transformation. rsc.orgrsc.org For analogs like 2-acetylthiophene (B1664040), this has been achieved using heterogeneous metal-free catalysts, such as N-doped carbon nanosheets, under aerobic conditions. nih.gov The proposed mechanism often involves the generation of super oxygen radicals that abstract a hydrogen atom from the α-carbon of the alkyl chain, leading to a hydroperoxide intermediate which then undergoes cleavage. nih.govresearchgate.net Copper(II) catalysts have also been shown to facilitate the aerobic oxidative esterification of simple ketones through a pathway involving C-C bond cleavage. rsc.org

Willgerodt-Kindler Reaction: This reaction transforms aryl alkyl ketones into terminal amides or thioamides. wikipedia.orgorganic-chemistry.org For this compound, this reaction would involve the migration of the carbonyl function from the C1 position of the octadecanoyl chain to the terminal (C18) position, with concomitant oxidation to form a thioamide (in the Kindler modification) or amide. msu.edu The mechanism is complex, believed to proceed through the formation of an enamine, followed by thiation and a series of rearrangements. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for restructuring the long alkyl chain attached to the thiophene ring. researchgate.netresearchgate.net

Rearrangements Involving the Thiophene Ring:

The thiophene ring itself, while aromatic, can participate in rearrangement reactions, often under thermal, photochemical, or transition-metal-catalyzed conditions.

Ring-Opening Mechanisms: While not a direct rearrangement of the carbon skeleton, the ring-opening of thiophene represents a significant transformation. This can be initiated photochemically or by transition metals like rhodium. The process typically involves the elongation and cleavage of a C-S bond, leading to acyclic intermediates that can be trapped or undergo further reactions.

α-Ketol Rearrangement: If the octadecanoyl chain of this compound were to be hydroxylated at the α-position (C2 of the chain), the resulting α-hydroxy ketone could potentially undergo an α-ketol rearrangement. wikipedia.org This acid- or base-catalyzed reaction involves a 1,2-migration of a group. In this specific case, the thienyl group could migrate to the carbonyl carbon, transforming the linear ketone into a branched isomer. The reaction is reversible and driven by the formation of the more stable α-hydroxy carbonyl compound. wikipedia.org

| Reaction Name | Substrate Type | Key Transformation | Mechanism Highlights |

| Oxidative C-C Cleavage | Thiophene Ketones | R-CO-CH₂-R' → R-CO-OR'' | Aerobic oxidation, often catalyzed, proceeds via hydroperoxide intermediates. rsc.orgnih.govresearchgate.net |

| Willgerodt-Kindler Reaction | Aryl Alkyl Ketones | Ar-CO-(CH₂)ₙ-CH₃ → Ar-(CH₂)ₙ₊₁-CS-NR₂ | Enamine formation, thiation, and rearrangement cascade. wikipedia.orgorganic-chemistry.org |

| α-Ketol Rearrangement | α-Hydroxy Ketones | Ar-CO-CH(OH)-R → Ar-CH(OH)-CO-R | 1,2-migration of an aryl or alkyl group to an adjacent carbonyl carbon. wikipedia.org |

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Thiophen 2 Yloctadecan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise covalent structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment, connectivity, and spatial relationships of each proton and carbon atom in 1-Thiophen-2-yloctadecan-1-one can be elucidated.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of hydrogen and carbon atoms present in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the thiophene (B33073) ring and the aliphatic protons of the octadecanoyl chain. The three thiophene protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the electron-withdrawing acyl group. The proton at the 5-position (H-5) is expected to be the most downfield, followed by the H-3 and H-4 protons. The long alkyl chain will exhibit a characteristic triplet at approximately δ 2.9-3.1 ppm for the α-methylene protons (C2'-H₂) adjacent to the carbonyl group. The bulk of the methylene (B1212753) (CH₂) groups will form a broad multiplet around δ 1.2-1.4 ppm, and the terminal methyl (CH₃) group will appear as a triplet near δ 0.8-0.9 ppm.

The ¹³C NMR spectrum will show a highly deshielded signal for the carbonyl carbon, anticipated in the δ 190-200 ppm range. rsc.org The carbons of the thiophene ring will resonate in the aromatic region (δ 125-145 ppm). The carbon atom attached to the carbonyl group (C-2) will be the most downfield of the ring carbons. The aliphatic chain will produce a series of signals in the upfield region (δ 14-45 ppm), with the α-methylene carbon (C-2') appearing around δ 40-45 ppm and the terminal methyl carbon at approximately δ 14 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Thiophene H-3 | ~7.75 | dd | ~134 |

| Thiophene H-4 | ~7.15 | dd | ~128 |

| Thiophene H-5 | ~7.85 | dd | ~132 |

| C=O | - | - | ~192 |

| C-2' (α-CH₂) | ~3.0 | t | ~43 |

| C-3' (β-CH₂) | ~1.7 | quint | ~25 |

| C-4' to C-17' (-(CH₂)₁₄-) | ~1.2-1.4 | m | ~23-32 |

| C-18' (ω-CH₃) | ~0.9 | t | ~14 |

Note: Predicted values are based on data for analogous 2-acylthiophenes and long-chain ketones.

2D NMR experiments are essential to unambiguously connect the signals observed in 1D spectra and confirm the molecular structure. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent protons on the thiophene ring (H-3 with H-4, and H-4 with H-5). sdsu.edu Additionally, it would map the connectivity along the entire octadecanoyl chain, starting from the α-CH₂ protons and extending to the terminal CH₃ group. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It allows for the definitive assignment of each carbon signal based on the already assigned proton spectrum. For example, the proton signal at ~3.0 ppm would show a cross-peak to the carbon signal at ~43 ppm, assigning them as the C-2' position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons, which pieces together the different fragments of the molecule. sdsu.eduyoutube.com The key correlations for this compound would be:

From the thiophene protons (H-3) to the carbonyl carbon (C=O), confirming the attachment of the acyl group to the ring.

From the α-methylene protons (C-2'-H₂) to the carbonyl carbon (C=O), confirming the ketone structure.

From the α-methylene protons (C-2'-H₂) to the C-2 and C-3 carbons of the thiophene ring, further solidifying the connection across the carbonyl bridge.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are often complementary. iosrjournals.org

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1660-1680 cm⁻¹ for aryl ketones. nih.gov Other significant peaks include the aromatic C-H stretching vibrations of the thiophene ring (above 3000 cm⁻¹) and the intense aliphatic C-H stretching vibrations of the octadecanoyl chain (between 2850 and 3000 cm⁻¹). Thiophene ring stretching vibrations (C=C and C-S) are expected in the fingerprint region between 1300 and 1550 cm⁻¹. iosrjournals.org

The Raman spectrum would also show the C=O stretch, although its intensity can vary. The aromatic ring stretching modes of thiophene are typically strong in the Raman spectrum, providing clear signals in the 1300-1550 cm⁻¹ region. iosrjournals.org The C-S stretching modes of the thiophene ring, often weak in the IR spectrum, may be more readily observed in the Raman spectrum around 600-850 cm⁻¹. iosrjournals.org The long alkyl chain will produce characteristic CH₂ twisting and rocking bands.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch (Thiophene) | 3100 - 3050 | IR, Raman |

| Aliphatic C-H Stretch (Alkyl Chain) | 2960 - 2850 | IR (Strong), Raman |

| C=O Stretch (Ketone) | 1680 - 1660 | IR (Very Strong) |

| Aromatic C=C Ring Stretch (Thiophene) | 1550 - 1300 | IR, Raman (Strong) |

| Aliphatic C-H Bend (Alkyl Chain) | 1470 - 1370 | IR |

| C-S Ring Stretch (Thiophene) | 850 - 600 | Raman |

Note: Frequencies are based on data for 2-acetylthiophene (B1664040) and long-chain aliphatic ketones.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentographic Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. For this compound (C₂₂H₃₆OS), the calculated molecular weight is 364.62 g/mol . A high-resolution mass spectrum would provide an exact mass measurement, confirming the elemental composition.

In electron ionization (EI) mass spectrometry, the primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. jove.comlibretexts.orgyoutube.com For this molecule, two α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the thiophene ring, resulting in the loss of a thienyl radical (C₄H₃S•) and the formation of a heptadecanoyl cation.

Cleavage of the bond between the carbonyl carbon and the alkyl chain, which is the more dominant pathway for long-chain ketones. youtube.comochemacademy.com This results in the loss of a heptadecyl radical (C₁₇H₃₅•) and the formation of a resonance-stabilized 2-thienoyl cation, which would likely be the base peak in the spectrum.

A McLafferty rearrangement is also possible if a γ-hydrogen on the alkyl chain is accessible, which would lead to a characteristic neutral alkene loss. jove.comlibretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Description | Proposed Structure | Predicted m/z |

|---|---|---|

| Molecular Ion (M⁺) | [C₂₂H₃₆OS]⁺• | 364 |

| α-Cleavage (Loss of C₁₇H₃₅•) | [C₄H₃S-CO]⁺ | 111 (Base Peak) |

| α-Cleavage (Loss of C₄H₃S•) | [C₁₇H₃₅-CO]⁺ | 267 |

| Thiophene Cation | [C₄H₄S]⁺• | 84 |

X-ray Crystallography for Solid-State Molecular Structure and Packing Arrangement Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles. This would confirm the planarity of the thiophene ring and reveal its orientation relative to the carbonyl group (either O,S-cis or O,S-trans conformation), which is a common feature in 2-acylthiophenes. nih.govresearchgate.net

Furthermore, this technique elucidates the intermolecular packing arrangement in the crystal lattice. For molecules with long alkyl chains, strong van der Waals interactions typically drive the packing. nih.gov This often results in a layered or lamellar structure, where the thiophene headgroups form one layer and the long alkyl tails align and interdigitate with each other, creating a separate, ordered aliphatic layer. rsc.orgresearchgate.net This organized packing is critical for understanding the material properties of the compound in the solid state. While specific crystal data for the title compound is not available, analysis of related thiophene derivatives shows that intermolecular interactions like C-H···O and C-H···π hydrogen bonds can also play a role in stabilizing the crystal structure. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq The chromophore in this compound is the 2-thienyl ketone system, where the thiophene ring is conjugated with the carbonyl group. This conjugation gives rise to characteristic electronic transitions. acs.orgacs.org

The spectrum is expected to show two main absorption bands:

An intense band at a shorter wavelength (λ_max ~260-280 nm) corresponding to a π → π* transition within the conjugated system. acs.org

A less intense, broader band at a longer wavelength (λ_max ~285-310 nm), which can be attributed to another π → π* transition or an n → π* transition associated with the non-bonding electrons on the carbonyl oxygen. acs.orgyoutube.com

The long, saturated octadecanoyl chain acts as an auxochrome but is not part of the conjugated system. Therefore, it is not expected to significantly alter the position (λ_max) of the absorption bands compared to simpler 2-alkanoylthiophenes. The primary role of the solvent is to influence the fine structure and exact position of these bands. nih.gov

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Approximate λ_max (nm) | Relative Intensity |

|---|---|---|

| π → π | ~275 | High |

| n → π / π → π* | ~300 | Low to Medium |

Note: Values are based on spectral data for analogous 2-thienyl ketones.

Role of 1 Thiophen 2 Yloctadecan 1 One As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Conjugated Oligomers and Polymers for Advanced Materials

1-Thiophen-2-yloctadecan-1-one is a valuable precursor in the synthesis of conjugated oligomers and polymers, which are the cornerstone of modern organic electronics. The thiophene (B33073) unit provides the electronically active component, while the long octadecyl chain imparts crucial processability and solubility to the resulting materials.

The functionalization of polythiophenes with various substituents, including long alkyl chains, is a well-established strategy to enhance their solubility and processability, which in turn influences their optical and electronic properties. nih.gov The incorporation of an octadecyl chain, as present in this compound, is particularly advantageous. It can render the resulting polymers soluble in common organic solvents, facilitating their deposition as thin films, a critical step in the fabrication of electronic devices. Unsubstituted polythiophenes, in contrast, are often insoluble and difficult to process. nih.gov

The synthesis of such polymers can be achieved through various polymerization methods. For instance, the ketone group in this compound can be transformed into other functional groups that are amenable to polymerization reactions, such as halogens or boronic esters, which can then participate in cross-coupling reactions like Suzuki or Stille coupling to form the polymer backbone.

Application in Organic Electronic and Optoelectronic Devices

The conjugated polymers derived from this compound are anticipated to have significant applications in organic electronic and optoelectronic devices. The long alkyl side chains can influence the morphology and packing of the polymer chains in the solid state, which directly impacts device performance.

The presence of the long octadecyl chain can enhance the performance of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices by promoting favorable molecular ordering and improving the interface with other materials in the device stack. The improved solubility and processability of polymers derived from this precursor allow for the use of solution-based fabrication techniques like spin-coating and printing, which are scalable and cost-effective.

Table 1: Potential Applications of Polymers Derived from this compound

| Device Type | Potential Advantage |

| Organic Field-Effect Transistors (OFETs) | Enhanced charge carrier mobility due to improved molecular ordering. |

| Organic Photovoltaics (OPVs) | Improved morphology of the active layer for efficient charge separation and transport. |

| Organic Light-Emitting Diodes (OLEDs) | Better film formation leading to improved device efficiency and lifetime. |

| Sensors | Modified surface properties for selective analyte detection. |

Scaffold for Directed Introduction of Diverse Chemical Functionalities

The molecular structure of this compound offers multiple sites for chemical modification, making it an excellent scaffold for the directed introduction of a wide array of chemical functionalities. The thiophene ring, the ketone group, and the long alkyl chain can all be selectively functionalized to create a diverse library of derivatives with unique properties.

The ketone group can act as a directing group for C-H activation reactions, enabling the functionalization of the thiophene ring at specific positions. This allows for the introduction of various substituents that can fine-tune the electronic properties of the molecule. Furthermore, the ketone itself can undergo a variety of reactions, such as reduction to an alcohol, conversion to an imine, or participation in condensation reactions, to introduce new functional groups.

The long octadecyl chain can also be functionalized, for example, by introducing double bonds or other functional groups along the chain. This can be used to control the self-assembly properties of the molecule or to attach it to other molecules or surfaces. The ability to selectively modify different parts of the molecule makes this compound a highly versatile building block for creating complex and functional molecules.

Intermediate in the Construction of Complex Organic Architectures

In addition to its role as a monomer precursor, this compound serves as a valuable intermediate in the multi-step synthesis of complex organic architectures. Its combination of a reactive aromatic heterocycle and a long, flexible alkyl chain makes it a useful component for building larger, more intricate molecules.

For example, the thiophene ring can be incorporated into larger polycyclic aromatic systems or used as a linker to connect different molecular fragments. The long alkyl chain can act as a "tail" that can influence the solubility and self-assembly of the final molecule. The ketone group provides a handle for further chemical transformations, allowing for the construction of even more complex structures.

The synthesis of 5-aryl-2-acetylthiophene derivatives, which are structurally similar to this compound, highlights the utility of such compounds as intermediates in preparing more complex thiophene-containing molecules. mdpi.com By analogy, this compound can be envisioned as a starting material for a wide range of complex targets, including novel liquid crystals, functional dyes, and biologically active molecules. The strategic manipulation of its functional groups allows for a modular approach to the synthesis of these complex architectures.

Environmental Behavior and Degradation Pathways of Long Chain Thiophene Ketones

Environmental Persistence and Transport Considerations for Organic Compounds

The environmental persistence and transport of an organic compound like 1-Thiophen-2-yloctadecan-1-one are governed by its physicochemical properties and the characteristics of the surrounding environment. As a hydrophobic organic compound (HOC), its behavior is largely dictated by its low water solubility and high affinity for organic matter. dtic.milnih.gov

Hydrophobic contaminants are frequently observed at greater distances and in higher concentrations in groundwater than predicted by their soil/water distribution coefficients alone. dtic.mil This suggests that mechanisms beyond simple partitioning, such as the presence of mobile colloids or dissolved macromolecules, may act as carriers, enhancing the transport of these pollutants through porous media. dtic.mil Bacteria, which are colloidal in size, and the extracellular polymers they produce, can bind to HOCs and facilitate their movement in soil and aquifer systems. dtic.mil

The transport of HOCs in groundwater can be significantly influenced by dissolved organic matter (DOM). oup.com DOM can increase the mobility of highly hydrophobic compounds by orders of magnitude, which can be a concern for contaminant spread but also a potential benefit for aquifer cleanup. oup.com The tendency of a compound to be taken up and translocated by plants is also related to its hydrophobicity, with moderately hydrophobic compounds (log Kow values of 1–3) showing the greatest potential for uptake. acs.org

Table 1: Factors Influencing the Environmental Transport of Hydrophobic Organic Compounds

| Factor | Description | Impact on this compound |

|---|---|---|

| Sorption | The binding of the compound to soil organic carbon and clay minerals. dtic.milnih.gov | High hydrophobicity suggests strong sorption to soil and sediments, limiting mobility. |

| Water Solubility | The maximum concentration of the compound that can dissolve in water. | Expected to be very low, leading to partitioning into organic phases. |

| Volatility | The tendency of the compound to vaporize into the atmosphere. | The long alkyl chain suggests low volatility, making atmospheric transport less significant. |

| Facilitated Transport | Transport aided by mobile carriers like dissolved organic matter or microbial colloids. dtic.miloup.com | May enhance mobility in groundwater and soil beyond what is predicted by sorption alone. dtic.mil |

Abiotic Transformation Processes of Thiophene (B33073) Ketones in the Environment

Abiotic transformation involves the degradation of a compound through non-biological processes, such as reactions with light or water. These processes can play a significant role in the natural attenuation of contaminants in certain environmental compartments. dtu.dk

Photochemical degradation, or photolysis, occurs when a molecule absorbs light energy, leading to its chemical breakdown. This process is generally restricted to the atmosphere or the surface of soils and water bodies where sunlight can penetrate. dtu.dk While the thiophene ring itself is an aromatic system, it and its derivatives can undergo photo-degradation. Studies on blends of thiophene-based polymers with fullerenes have shown that the thiophene component can be susceptible to photo-bleaching upon illumination in air. rsc.org The introduction of in-chain keto groups into polyethylene (B3416737) has been shown to impart photodegradability to the polymer. nih.gov For this compound, the ketone functional group could act as a chromophore, absorbing ultraviolet radiation and initiating degradation reactions in the presence of sunlight.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Ketones are generally stable and resistant to hydrolysis under typical environmental pH conditions. The thiophene ring is also a stable aromatic structure. wikipedia.org

However, the sulfur atom in the thiophene ring is susceptible to oxidation. wikipedia.org Strong oxidizing agents can convert the sulfur to a sulfoxide (B87167) and then a sulfone. wikipedia.org In the environment, reactive oxygen species could potentially initiate such oxidative degradation pathways. For example, ionizing radiation has been shown to effectively degrade thiophene in water, with hydroxyl radicals, hydrated electrons, and hydrogen radicals all contributing to the process. iaea.orgresearchgate.net This radiolytic degradation can produce intermediates such as thiophene 1-oxide and thiophen-2-ol. iaea.orgresearchgate.net

Biotic Transformation (Biodegradation) Mechanisms and Pathways

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of many organic pollutants from the environment. nih.gov The biodegradability of this compound depends on the ability of microbial enzymes to attack either the thiophene ring or the long alkyl ketone chain.

The biodegradation of a complex molecule like this compound likely involves multiple microbial pathways targeting different parts of its structure.

Degradation of the Thiophene Moiety: Thiophene itself is often resistant to biodegradation when it is the sole carbon source. dtu.dkresearchgate.netdtu.dk However, it can be degraded through cometabolism, where microbes degrading another primary substrate, such as benzene (B151609), can fortuitously transform thiophene. dtu.dkresearchgate.netiwaponline.com This process can sometimes lead to the inactivation of the microorganisms by thiophene or its metabolites. researchgate.netiwaponline.com Certain bacterial strains, particularly from the genus Rhodococcus, have been isolated that can utilize substituted thiophenes like thiophene-2-carboxylic acid as a sole source of carbon and energy, degrading them completely to sulfate, carbon dioxide, and biomass. nih.gov

Degradation of the Long-Chain Ketone Moiety: Long-chain alkanes and ketones are known to be biodegradable. pjoes.com The aerobic degradation of long-chain alkanes typically begins with an oxidation at the terminal or subterminal carbon. mdpi.comnih.gov Subterminal oxidation produces a secondary alcohol, which is then converted to a ketone. mdpi.comnih.gov The resulting ketone can be further oxidized by a Baeyer-Villiger monooxygenase to form an ester, which is then hydrolyzed by an esterase to yield an alcohol and a fatty acid. nih.gov The fatty acid can then enter the β-oxidation pathway for complete mineralization. nih.gov Thermophilic bacteria from the genera Geobacillus and Bacillus have demonstrated the ability to degrade long-chain n-alkanes (C32 and C40). nih.gov

Specific enzymes are responsible for initiating and carrying out the biodegradation of complex organic molecules. The degradation of this compound would require a consortium of enzymes to break down both the aromatic and aliphatic parts of the structure.

Enzymes for Alkyl Chain Degradation: The initial attack on the long alkyl chain is typically catalyzed by monooxygenases or dioxygenases, such as alkane hydroxylases. mdpi.comnih.gov Subsequent steps involve alcohol dehydrogenases and aldehyde dehydrogenases. mdpi.com For ketones, a key enzyme is Baeyer-Villiger monooxygenase (BVMO), which inserts an oxygen atom adjacent to the carbonyl group to form an ester, a critical step for further degradation. mdpi.comnih.gov

Enzymes for Aromatic Ring Degradation: The degradation of aromatic compounds, including heterocycles like thiophene, is generally initiated by dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, leading to its destabilization and eventual cleavage. nih.govhu-berlin.de While the specific enzymes for thiophene ring cleavage are not as extensively studied as those for compounds like naphthalene (B1677914) or benzene, the general mechanism involves hydroxylation followed by ring opening. nih.gov

Table 2: Key Enzymes in the Potential Biodegradation of this compound

| Enzyme Class | Function | Target Moiety |

|---|---|---|

| Alkane Hydroxylase (Monooxygenase) | Initiates oxidation of the alkyl chain. nih.gov | Octadecanoyl chain |

| Alcohol Dehydrogenase | Oxidizes secondary alcohols to ketones. mdpi.com | Octadecanoyl chain intermediate |

| Baeyer-Villiger Monooxygenase (BVMO) | Converts ketones to esters. mdpi.comnih.gov | Ketone group |

| Esterase | Hydrolyzes esters to an alcohol and a carboxylic acid. nih.gov | Ester intermediate |

| Dioxygenase | Incorporates oxygen into the aromatic ring, initiating cleavage. nih.gov | Thiophene ring |

Fate and Transport Phenomena in Environmental Media (Atmosphere, Aquatic Systems, Soil)

The environmental fate and transport of this compound, a long-chain thiophene ketone, are governed by its distinct structural components: the aromatic thiophene ring and the long C18 alkyl chain. While specific research on this particular compound is limited, its environmental behavior can be inferred from studies on thiophene, its derivatives, and long-chain aliphatic ketones.

Atmospheric Fate and Transport

The presence of this compound in the atmosphere is expected to be minimal due to its presumed low volatility, a consequence of its high molecular weight and long alkyl chain. However, if introduced into the atmosphere, for instance through biomass burning which is a known source of thiophenic compounds, it would be subject to several transport and degradation processes. acs.orgresearchgate.net

Long-range transport could occur if the compound adsorbs to particulate matter. The primary degradation pathway in the atmosphere for organic compounds is oxidation. The thiophene ring is susceptible to oxidation by photochemically generated radicals such as hydroxyl (OH) and nitrate (B79036) (NO3) radicals, particularly during nighttime. acs.orgnih.govresearchgate.net This oxidation can lead to the formation of various organosulfur products, including organosulfates and sulfonates, which contribute to secondary organic aerosol formation. acs.orgresearchgate.netnih.gov The long alkyl chain can also undergo oxidation, although at a potentially different rate than the aromatic ring.

Table 1: Potential Atmospheric Fate Processes for this compound

| Process | Description | Key Reactants | Potential Products |

| Photochemical Oxidation | Degradation initiated by sunlight, primarily through reaction with hydroxyl radicals (OH). | OH radicals | Thiophene S-oxide, hydroxylated derivatives, smaller carbonyl compounds |

| Nighttime Oxidation | Degradation in the absence of sunlight, primarily through reaction with nitrate radicals (NO3). | NO3 radicals | Organosulfates, sulfonates, nitro-thiophene derivatives |

| Adsorption to Aerosols | Association with particulate matter in the atmosphere, facilitating long-range transport. | Atmospheric particulate matter | N/A |

| Wet/Dry Deposition | Removal from the atmosphere via precipitation (wet) or direct settling (dry). | N/A | N/A |

Fate and Transport in Aquatic Systems

Once in aquatic environments, the fate of this compound is largely dictated by its low water solubility and high lipophilicity, properties conferred by the long octadecanoyl chain. This will lead to a strong tendency for the compound to partition from the water column to sediment and suspended organic matter.

Biodegradation is a key removal process in aquatic systems. While thiophene itself is generally resistant to biodegradation as a sole carbon source, it can be degraded through cometabolism in the presence of other aromatic hydrocarbons like benzene or toluene. oup.comresearchgate.netdtu.dkresearchgate.net Microorganisms utilize the primary substrate for growth and in the process, produce enzymes that can fortuitously degrade the thiophene ring. This process can lead to the formation of various polar metabolites. researchgate.netdtu.dk The long alkyl chain of this compound, however, is more readily biodegradable under aerobic conditions through processes like beta-oxidation.

Table 2: Predicted Behavior and Degradation in Aquatic Environments

| Compartment | Dominant Process | Influencing Factors | Expected Outcome |

| Water Column | Partitioning/Adsorption | Low water solubility, high Log Kow, presence of suspended solids | Rapid removal from the water phase to sediment and biota. |

| Sediment | Anaerobic/Aerobic Biodegradation | Presence of cometabolites, microbial community composition, oxygen levels | Potential for slow cometabolic degradation of the thiophene ring and more rapid degradation of the alkyl chain. |

| Biota | Bioaccumulation | High lipophilicity | Potential to accumulate in the fatty tissues of aquatic organisms. |

Fate and Transport in Soil

In terrestrial environments, the behavior of this compound is primarily governed by its strong adsorption to soil organic matter. The hydrophobic octadecanoyl chain will cause the molecule to be relatively immobile in most soil types, with a low potential for leaching into groundwater.

Table 3: Summary of Fate and Transport in Soil Media

| Process | Key Characteristics | Implication for Environmental Fate |

| Adsorption | High affinity for soil organic matter due to the long alkyl chain. | Low mobility and reduced bioavailability for microbial uptake and plant uptake. |

| Leaching | Very low potential due to strong adsorption. | Minimal risk of groundwater contamination. |

| Biodegradation | Cometabolism of the thiophene ring in the presence of suitable primary substrates. Aerobic degradation of the alkyl chain. | The thiophene ring is likely to be the most persistent part of the molecule. |

| Volatilization | Negligible from soil surfaces due to low vapor pressure. | The compound is expected to remain in the soil matrix. |

Future Research Directions and Unexplored Avenues in 1 Thiophen 2 Yloctadecan 1 One Chemistry

Development of Novel, Efficient, and Sustainable Synthetic Routes

The synthesis of 1-Thiophen-2-yloctadecan-1-one and its analogs is a critical first step for any further investigation. While classical methods like the Friedel-Crafts acylation of thiophene (B33073) with octadecanoyl chloride can be employed, future research should focus on developing more efficient, sustainable, and atom-economical synthetic routes. organic-chemistry.orgmasterorganicchemistry.com

One promising avenue is the use of solid-acid catalysts , such as zeolites (e.g., Hβ), which have shown excellent activity in the acylation of thiophene with acetic anhydride. Investigating the application of these catalysts for long-chain acylating agents could lead to greener and more recyclable catalytic systems, minimizing the use of corrosive and environmentally hazardous traditional Lewis acids like AlCl₃. asianpubs.orggoogle.com

Another area ripe for exploration is catalytic C-H activation . Direct C-H arylation on the thiophene ring has emerged as a powerful tool for forming C-C bonds. mdpi.comnih.gov Research could be directed towards developing palladium-catalyzed C-H activation methods to directly couple thiophene with long-chain carboxylic acids or their derivatives, bypassing the need for pre-functionalized starting materials.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Solid-Acid Catalysis | Recyclable catalysts, milder reaction conditions, reduced waste. | Screening of various solid acids (zeolites, clays) for activity with long-chain acylating agents. |

| C-H Activation | High atom economy, circumvents pre-functionalization. | Development of selective and efficient catalysts (e.g., palladium-based) for the direct acylation of thiophene with long-chain feedstocks. |

| Multicomponent Reactions | Increased efficiency, reduced purification steps, simplified procedures. | Design of novel one-pot reactions that assemble the target molecule from simple precursors. |

Advanced Mechanistic Studies on Thiophene Ketone Chemical Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling its reactivity and designing new applications. While the general mechanism of electrophilic substitution on thiophene is well-established, favoring the 2-position, the influence of the long acyl chain on reactivity and regioselectivity warrants further investigation. researchgate.netyoutube.com

Future research could employ a combination of experimental and computational methods to elucidate the mechanisms of various transformations. For instance, photochemical reactions of thiophene ketones, such as the Paternò-Büchi reaction to form oxetanes, could be explored. scispace.comclockss.orgresearchgate.net Understanding the excited-state behavior of this compound could lead to the synthesis of novel heterocyclic structures.

Moreover, investigating the oxidation of the thiophene ring in the presence of the long-chain ketone is another area of interest. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the molecule. mdpi.orgresearchgate.net Mechanistic studies could reveal the influence of the acyl group on the oxidation process and the stability of the resulting products.

Advanced computational studies, particularly using Density Functional Theory (DFT) , can provide invaluable insights into reaction pathways, transition state geometries, and activation energies for various transformations of this compound. researchgate.netnih.govnih.gov

| Reaction Type | Mechanistic Question to Address | Potential Research Methodology |

| Electrophilic Substitution | How does the octadecanoyl group influence the regioselectivity and reaction rates? | Kinetic studies, Hammett analysis, and DFT calculations of reaction intermediates and transition states. |

| Photochemical Reactions | What are the primary photochemical pathways and products upon UV irradiation? | Transient absorption spectroscopy, product analysis, and computational modeling of excited states. |

| Oxidation | What are the kinetics and mechanisms of sulfur oxidation, and how do they affect the molecule's properties? | In-situ spectroscopic monitoring of reactions, isolation and characterization of oxidation products, and DFT calculations of oxidation pathways. |

Exploration of Supramolecular Assembly and Advanced Material Science Applications

The unique amphiphilic nature of this compound, with its polar thiophene ketone head and a long nonpolar alkyl tail, makes it a prime candidate for forming ordered supramolecular assemblies . rsc.orgresearchgate.netresearchgate.netcmu.edu The interplay of π-π stacking interactions between the thiophene rings and van der Waals forces between the octadecyl chains could lead to the formation of fascinating nanostructures such as nanofibers, vesicles, or highly ordered thin films.

A significant area of future research lies in investigating the self-assembly behavior of this molecule in various solvents and at interfaces. Techniques like atomic force microscopy (AFM), scanning tunneling microscopy (STM), and X-ray diffraction (XRD) could be used to characterize the resulting morphologies. The ability to control the self-assembly process by modifying the alkyl chain length or the substitution on the thiophene ring would open up possibilities for creating tailored nanomaterials.

These self-assembled structures could have promising applications in organic electronics . Thiophene-based materials are well-known for their semiconducting properties, and ordered assemblies of this compound could function as active layers in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or sensors. cnr.itsemanticscholar.orgacs.org The long alkyl chain could also impart desirable processing characteristics, such as solubility and the ability to form uniform films.

Furthermore, the potential for these molecules to exhibit liquid crystalline properties should be explored. researchgate.netmdpi.comacs.org The rod-like shape of the molecule, coupled with the potential for intermolecular interactions, could lead to the formation of mesophases, which are of great interest for applications in displays and optical devices.

| Application Area | Key Property to Investigate | Potential Research Direction |

| Supramolecular Chemistry | Self-assembly into ordered nanostructures. | Systematic study of self-assembly in different environments and characterization of the resulting morphologies. |

| Organic Electronics | Charge transport and photophysical properties. | Fabrication and characterization of thin-film devices (OFETs, OPVs) and investigation of their performance. |

| Liquid Crystals | Mesophase formation and electro-optical properties. | Thermal analysis (DSC, POM) to identify liquid crystalline phases and investigation of their response to external stimuli. |

Deeper Theoretical Insights into Structure-Reactivity Relationships and Mechanistic Predictions

Computational chemistry offers a powerful lens through which to understand the intrinsic properties of this compound and to predict its behavior in various chemical environments. Density Functional Theory (DFT) can be employed to calculate a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic signatures. mdpi.comchemrxiv.orgsemanticscholar.org

A key area for future theoretical work is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.nettandfonline.com By synthesizing a library of related thiophene ketones with varying alkyl chain lengths and substituents, and correlating their experimentally determined properties with computed molecular descriptors, it would be possible to build predictive models. These models could then be used to design new molecules with enhanced properties for specific applications.

Furthermore, computational methods can be used to perform in-silico screening of the potential of this compound and its derivatives for various applications, such as their binding affinity to biological targets or their suitability as components in electronic materials. This would allow for a more targeted and efficient experimental investigation.

Finally, advanced computational techniques can be used to predict reaction mechanisms with a high degree of accuracy. By mapping out the potential energy surfaces for various chemical transformations, it is possible to identify the most likely reaction pathways and to understand the factors that control the outcome of a reaction. This would be particularly valuable for designing novel synthetic routes and for understanding the degradation pathways of materials based on this compound.

| Theoretical Approach | Research Goal | Potential Impact |

| DFT Calculations | Elucidate electronic structure, molecular orbitals, and spectroscopic properties. | Fundamental understanding of the molecule's intrinsic properties and guidance for experimental studies. |

| QSAR Modeling | Establish relationships between molecular structure and chemical or biological activity. | Rational design of new thiophene ketones with optimized properties. |

| Mechanistic Prediction | Map potential energy surfaces and identify transition states for chemical reactions. | Deeper understanding of reactivity and guidance for the development of new synthetic methods. |

Q & A

Q. How should researchers design a mechanistic study to investigate the compound’s reactivity under photolytic conditions?

- Methodological Answer : Use a photoreactor with controlled wavelength (e.g., 254 nm) and irradiance. Monitor reaction progress via in-situ FTIR. Identify intermediates using EPR spectroscopy for radical detection. Compare with TD-DFT calculations to map excited-state pathways .

Data Presentation and Reproducibility Guidelines

- Data Tables : Include error margins (e.g., ±SD) for yields and physicochemical properties. Use IUPAC nomenclature consistently .

- Contradiction Analysis : Apply Bayesian statistics to weigh conflicting data (e.g., crystallographic vs. computational bond lengths) .

- Literature Review : Prioritize primary sources from ACS, RSC, and Wiley databases, avoiding non-peer-reviewed platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.